![molecular formula C16H15NO4 B10804365 3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid CAS No. 851879-23-7](/img/structure/B10804365.png)
3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid is a complex organic compound that features a benzodioxole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid typically involves multi-step organic reactions One common method involves the initial formation of the benzodioxole ring, followed by the construction of the pyrrole ring
Formation of Benzodioxole Ring: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetraalkylammonium salts.
Construction of Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of Propenoic Acid Moiety: The final step involves the Heck reaction, where the pyrrole derivative is coupled with an acrylate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated compounds.
Substitution: Introduction of new functional groups such as halides or amines.
Scientific Research Applications
3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism by which 3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of the propenoic acid moiety.
Benzo-1,3-dioxol-5-ol acetate: Contains the benzodioxole ring but lacks the pyrrole and propenoic acid components.
Uniqueness
3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid is unique due to its combination of a benzodioxole ring, a pyrrole ring, and a propenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
851879-23-7 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H15NO4/c1-10-7-12(3-6-16(18)19)11(2)17(10)13-4-5-14-15(8-13)21-9-20-14/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
YVGAXCXQCGOXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxolan-2-yl-[4-(4-phenylbenzoyl)piperazin-1-yl]methanone](/img/structure/B10804282.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-methyl-3-(3-pyridyl)-2-thioxo-4-imidazolidinone](/img/structure/B10804293.png)
![6-chloro-N-[(2-chlorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10804298.png)

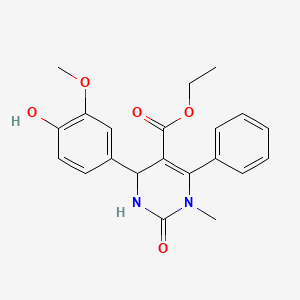
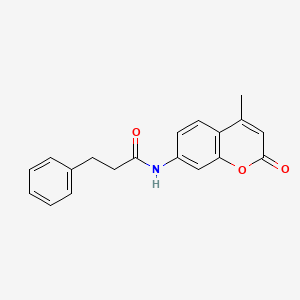
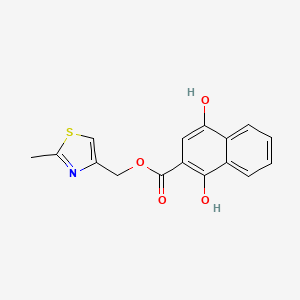
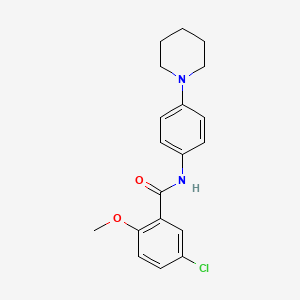
![6-(1-methoxypropan-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B10804318.png)

![2-[[4-Phenyl-5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B10804328.png)
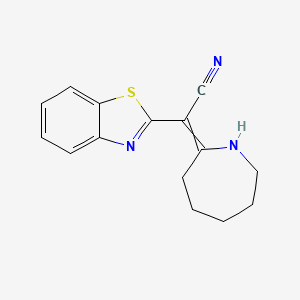
![15-Amino-9-hydroxy-4-methyl-8-oxa-14,16,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,11,15,17-heptaen-13-one](/img/structure/B10804340.png)
![4-[5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B10804348.png)
